molecular formula C17H24O5 B1325991 Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate CAS No. 898758-35-5

Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate

Cat. No.: B1325991
CAS No.: 898758-35-5
M. Wt: 308.4 g/mol
InChI Key: DRROUPKCJQINEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 2,5-dimethoxyphenethylamine, a class of compounds known for their psychoactive properties . These compounds are often used in the synthesis of various drugs and have been studied for their potential therapeutic applications .


Synthesis Analysis

While specific synthesis methods for “Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate” were not found, a related compound, 1-(2,5-dimethoxyphenyl)-2-aminoethanol, is synthesized using 2,5-dimethoxy benzaldehyde as the raw material . The process involves condensation with nitromethane under the effect of alkali to obtain 1-(2,5-dimethoxyphenyl)-2-nitroethanol, which is then reduced with a boron reductant .

Scientific Research Applications

Synthesis and Antiproliferative Activity

Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate has been studied for its potential in the synthesis of compounds with antiproliferative activity. One such study involved the synthesis of compounds exhibiting cytotoxicity against human epithelial lung carcinoma cells A549, indicating its utility in cancer research (Nurieva et al., 2015).

Improved and Simple Synthesis Methods

Research has also focused on the development of improved and simpler synthesis methods for ethyl 7-oxoheptanoate, highlighting its importance in organic synthesis (Ballini et al., 1991).

Application in Neuropharmacology

This compound has been used in the synthesis of bridged 3-benzazepine derivatives, which are conformationally restricted dopamine analogues. This implies its relevance in the development of neuropharmacological agents (Gentles et al., 1991).

Large-Scale Synthesis for Therapeutic Applications

There has been research into the efficient large-scale synthesis of related compounds for the treatment of hyperproliferative and inflammatory disorders and cancer, indicating its potential pharmaceutical applications (Kucerovy et al., 1997).

Development of Novel Chiral Auxiliaries

This compound has been used in the design and synthesis of novel non-natural chiral auxiliaries, which are crucial in asymmetric synthesis and chiral drug development (Kohara et al., 1999).

Properties

IUPAC Name

ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O5/c1-4-22-17(19)9-7-5-6-8-15(18)14-12-13(20-2)10-11-16(14)21-3/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRROUPKCJQINEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645819
Record name Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-35-5
Record name Ethyl 2,5-dimethoxy-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898758-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.